molecular formula C14H23F2N3O2S B2438270 N-(4,4-difluorocyclohexyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034422-93-8

N-(4,4-difluorocyclohexyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2438270
CAS RN: 2034422-93-8
M. Wt: 335.41
InChI Key: PIOSPUBJDAAEPE-UHFFFAOYSA-N
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Description

The compound “N-(4,4-difluorocyclohexyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with isopropyl and dimethyl groups at the 1 and 3,5 positions respectively. The compound also contains a sulfonamide group, which is a functional group that is the basis of several groups of drugs, including the sulfa antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring and the sulfonamide group would likely have a significant impact on the compound’s overall structure and properties .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Bioactivity

N-(4,4-difluorocyclohexyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of sulfonamides, known for their diverse bioactivities. The synthesis and bioactivities of pyrazoline benzenesulfonamides, similar in structure to the compound of interest, have been explored for their potential as carbonic anhydrase and acetylcholinesterase inhibitors, with low cytotoxicity towards various cell lines. These compounds exhibit significant inhibitory effects against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, demonstrating their potential in designing new inhibitors with therapeutic applications (Ozmen Ozgun et al., 2019).

Novel Compound Design and Evaluation

The introduction of heterocyclic sulfonamides and sulfonyl fluorides into the compound structure via a parallel medicinal chemistry-enabled method has been explored. This approach is utilized for the efficient and selective synthesis of heterocyclic sulfonyl derivatives, demonstrating the compound's utility in medicinal chemistry for rapid access to diverse bioactive molecules (Tucker, Chenard, & Young, 2015).

Antimicrobial and Antioxidant Activities

Compounds with a structure related to N-(4,4-difluorocyclohexyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies highlight the potential of such compounds in developing new antimicrobial agents with additional beneficial properties, such as antioxidant activity (Badgujar, More, & Meshram, 2018).

Fungicidal Activity

The synthesis of cyclohexylsulfonamides incorporating active groups like thiazole and pyrazole has been pursued to explore their fungicidal activity against Botrytis cinerea. These studies provide valuable insights into the structure-activity relationship, guiding the development of more efficient sulfonamides as fungicides (Zhang et al., 2019).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information about this compound, it’s difficult to provide a detailed safety and hazard analysis .

properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-3,5-dimethyl-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23F2N3O2S/c1-9(2)19-11(4)13(10(3)17-19)22(20,21)18-12-5-7-14(15,16)8-6-12/h9,12,18H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOSPUBJDAAEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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